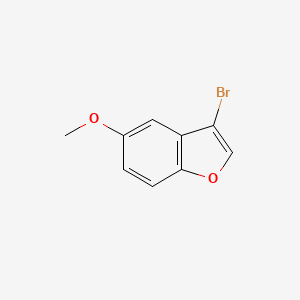

3-Bromo-5-methoxybenzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Organic Chemistry and Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a core structure in a vast number of natural and synthetic molecules. rsc.org Its derivatives are known to exhibit a wide spectrum of biological activities, making them highly attractive in the realm of medicinal chemistry. sunderland.ac.ukuq.edu.aunih.gov The inherent versatility of the benzofuran scaffold allows for a diverse range of chemical modifications, enabling the synthesis of compounds with tailored properties. biogecko.co.nz

In medicinal chemistry, benzofuran derivatives have been successfully developed into clinically approved drugs for various therapeutic applications. sunderland.ac.ukuq.edu.aunih.gov Their pharmacological prowess extends to anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others. rsc.orgrsc.org This broad therapeutic potential underscores the importance of the benzofuran framework as a privileged scaffold in drug discovery. biogecko.co.nzrsc.org The ability to introduce various substituents onto the benzofuran ring system allows for the fine-tuning of a compound's biological and physicochemical properties. biogecko.co.nz

Overview of Halogenated Methoxybenzofuran Derivatives in Chemical Synthesis and Biological Evaluation

The introduction of halogen atoms and methoxy (B1213986) groups into the benzofuran structure can significantly influence the molecule's reactivity and biological profile. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of a compound. The presence of a halogen, such as bromine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Specifically, halogenated benzofuran derivatives have demonstrated notable cytotoxic properties against various cancer cell lines. mdpi.comresearchgate.net The position of the halogen on the benzofuran ring is a critical factor in determining its biological activity. researchgate.net Methoxy groups, on the other hand, can influence the electronic properties of the molecule and its solubility. The combination of a halogen and a methoxy group on the benzofuran scaffold creates a unique chemical entity with the potential for novel applications in both chemical synthesis and biological evaluation. These derivatives serve as versatile intermediates for creating more complex molecules through reactions like nucleophilic substitution at the halogenated position. smolecule.comcymitquimica.com

Rationale for In-Depth Academic Investigation of 3-Bromo-5-methoxybenzofuran

The specific substitution pattern of this compound, with a bromine atom at the 3-position and a methoxy group at the 5-position of the benzofuran core, presents a compelling case for detailed scientific exploration. The bromine atom at the 3-position offers a reactive site for further functionalization, allowing for the synthesis of a library of novel derivatives. cymitquimica.com This is particularly valuable in drug discovery, where the ability to systematically modify a lead compound is crucial for optimizing its activity and properties.

Furthermore, the presence of both a bromo and a methoxy group on the benzofuran ring is anticipated to confer unique biological activities. While the broader class of halogenated methoxybenzofurans has shown promise, the specific biological profile of the 3-bromo-5-methoxy isomer remains an area ripe for investigation. Academic research into this compound is driven by the potential to uncover new therapeutic agents or valuable synthetic building blocks. A thorough understanding of its chemical reactivity and biological properties is essential for unlocking its full potential in various scientific domains.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.06 g/mol |

| CAS Number | 333385-25-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTHYDGHIPTSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700089 | |

| Record name | 3-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333385-25-4 | |

| Record name | 3-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Methoxybenzofuran

Established Synthetic Routes and Mechanistic Considerations

The construction of the 3-Bromo-5-methoxybenzofuran scaffold can be achieved through various synthetic strategies, primarily involving the formation of the benzofuran (B130515) nucleus followed by or preceded by the introduction of the bromo and methoxy (B1213986) substituents.

Multi-step Synthesis Approaches

A common and versatile approach to substituted benzofurans involves a multi-step sequence starting from readily available phenolic precursors. For the synthesis of this compound, a plausible route commences with 4-methoxyphenol (B1676288). The synthesis of the key intermediate, 5-methoxybenzofuran (B76594), can be envisioned through the formation of an ether linkage followed by intramolecular cyclization. One such pathway involves the reaction of 4-methoxyphenol with a suitable two-carbon synthon to introduce the necessary functionality for furan (B31954) ring closure.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of the benzofuran ring system. The bromination of 5-methoxybenzofuran is the most direct route to introduce the bromine atom at the desired 3-position. The methoxy group at the 5-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the benzofuran ring, the electron-rich furan ring is more susceptible to electrophilic attack than the benzene (B151609) ring. The 2 and 3-positions of the furan ring are the most reactive sites. The presence of the methoxy group at the 5-position further activates the entire ring system towards electrophilic attack. The regioselectivity of the bromination is a critical aspect, with the 3-position being a favorable site for substitution in many benzofuran derivatives. The use of mild brominating agents such as N-bromosuccinimide (NBS) is often preferred to control the selectivity and avoid over-bromination. The reaction typically proceeds through an electrophilic addition-elimination mechanism, where the bromine electrophile attacks the electron-rich furan ring to form a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity.

Cyclization Reactions for Benzofuran Core Formation

The formation of the benzofuran core is a pivotal step in the synthesis of this compound. Various cyclization strategies can be employed, often involving the intramolecular reaction of a suitably substituted phenolic precursor.

One common method is the Perkin cyclization, which can be adapted for the synthesis of benzofurans. Another powerful strategy involves the intramolecular cyclization of α-phenoxy ketones. This can be achieved by first preparing an α-phenoxy ketone intermediate from a phenol (B47542) and an α-haloketone, followed by acid-catalyzed cyclodehydration. For the synthesis of 5-methoxybenzofuran, 4-methoxyphenol can be reacted with an α-haloacetaldehyde equivalent to form the corresponding α-(4-methoxyphenoxy)acetaldehyde, which can then be cyclized.

A well-established route to the benzofuran core involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound followed by cyclization. For the target molecule, this would entail the synthesis of 2-hydroxy-5-methoxybenzaldehyde (B1199172) as a key precursor.

Precursor Synthesis and Derivatization Routes

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates and the strategic introduction of the required functional groups.

Synthesis of Key Intermediates

A crucial precursor for one of the primary synthetic routes is 2-hydroxy-5-methoxybenzaldehyde . This intermediate can be synthesized from 4-methoxyphenol through ortho-formylation reactions such as the Reimer-Tiemann reaction or the Duff reaction. The Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base, is known to favor ortho-formylation of phenols and has been reported to produce 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol in good yield. researchgate.netresearchgate.net Specifically, the reaction of 4-methoxyphenol with chloroform in the presence of a base can yield 2-hydroxy-5-methoxybenzaldehyde with a reported yield of 79%. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Methoxyphenol | Chloroform, Base | 2-Hydroxy-5-methoxybenzaldehyde | 79 | researchgate.net |

Another important intermediate is 5-methoxybenzofuran . This can be prepared from 2-hydroxy-5-methoxybenzaldehyde through a two-step process. First, a Williamson ether synthesis can be employed to introduce a two-carbon side chain at the phenolic oxygen. For example, reaction with ethyl bromoacetate (B1195939) would yield the corresponding ether. Subsequent intramolecular cyclization, often under basic conditions, would then afford the 5-methoxybenzofuran ring system.

A more direct cyclization approach involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with a reagent that provides the remaining two carbons of the furan ring, followed by cyclization.

Functional Group Interconversions Leading to the Bromine and Methoxy Moieties

The introduction of the bromine atom at the 3-position of the 5-methoxybenzofuran ring is a key functional group interconversion. This is typically achieved through electrophilic bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a non-polar solvent like carbon tetrachloride (CCl4) or a polar solvent like acetonitrile (B52724). The methoxy group at the 5-position activates the benzofuran ring, facilitating the electrophilic substitution. The reaction is generally regioselective, favoring substitution at the electron-rich 3-position of the furan ring.

| Starting Material | Reagent | Product | Solvent |

| 5-Methoxybenzofuran | N-Bromosuccinimide (NBS) | This compound | Carbon Tetrachloride or Acetonitrile |

The methoxy group is typically introduced early in the synthetic sequence, starting from a precursor that already contains this functionality, such as 4-methoxyphenol. This strategy avoids the need for a potentially challenging late-stage methoxylation reaction.

Exploration of Novel Synthetic Pathways and Method Development

The creation of specifically substituted benzofurans like this compound necessitates advanced synthetic strategies that can control the placement of functional groups on the heterocyclic ring. Modern method development has moved beyond classical condensation reactions to embrace powerful catalytic systems and innovative reaction cascades that offer higher yields and greater functional group tolerance.

Transition-metal catalysis has become an indispensable tool for the construction of the benzofuran ring system. nih.gov Catalysts based on palladium, copper, and rhodium, among others, facilitate key bond-forming events, often under mild conditions and with high efficiency. nih.govacs.org These approaches typically involve processes like intramolecular cyclization, C-H activation, and cross-coupling reactions. rsc.orgresearchgate.net

Palladium-Catalyzed Syntheses: Palladium catalysts are widely employed for their versatility in forming C-C and C-O bonds, which are crucial for benzofuran ring closure. nih.gov Methods include the intramolecular cyclization of ortho-alkynylphenols and C-H activation/oxidation tandem reactions. nih.govrsc.org For instance, palladium-catalyzed reactions of 2-hydroxystyrenes with iodobenzenes have been developed to form the benzofuran core. rsc.org Another advanced strategy involves a three-component cascade carbonylation reaction using iodoarene-tethered propargyl ethers, an amine, and carbon monoxide to deliver the benzofuran skeleton. acs.org

Copper-Catalyzed Syntheses: Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. nih.gov One-pot procedures involving the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes have been reported to produce polysubstituted benzofurans with good regioselectivity. rsc.orgsemanticscholar.org Other copper-mediated methods include the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from ortho-hydroxybenzaldehydes. nih.gov A tandem SNAr/C-O coupling process, catalyzed by copper(I), has also been developed to create tetrasubstituted benzofurans from ortho-bromo aryl fluorides and keto-amides. acs.org

Other Catalytic Systems: Rhodium catalysts have been utilized for the multicomponent synthesis of substituted benzofurans through the transfer of vinylene between a vinyl carbonate and a salicylic (B10762653) acid derivative. acs.org Gold catalysts can enable the cycloisomerization of 2-(iodoethynyl)aryl esters to yield 3-iodo-2-acyl benzofurans, providing a direct route to 3-functionalized products. organic-chemistry.org

The following table summarizes various catalytic approaches applicable to the synthesis of the benzofuran scaffold.

| Catalyst System | Reaction Type | Key Reactants | Potential Advantages |

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | C-H Activation / Oxidative Cyclization | 2-Hydroxystyrenes, Iodobenzenes | High efficiency, tandem reactions |

| Palladium / Copper (Sonogashira) | Coupling / Intramolecular Cyclization | Terminal Alkynes, Iodophenols | Good functional group tolerance |

| Copper (e.g., CuI, CuBr) | Aerobic Oxidative Cyclization | Phenols, Alkynes | Cost-effective, uses molecular oxygen |

| Rhodium (e.g., Cp*Rh complex) | C-H Activation / Vinylene Transfer | Benzamides, Vinylene Carbonate | Access to C4-substituted benzofurans |

| Gold (e.g., Gold(I) complex) | Cycloisomerization / rsc.orgrsc.org-Iodine Shift | 2-(Iodoethynyl)aryl Esters | Direct synthesis of 3-iodo benzofurans |

While this compound is an achiral molecule, making stereoselectivity a non-issue, the challenge of regioselectivity is paramount. The precise placement of the bromine atom at the C3 position and the methoxy group at the C5 position requires highly controlled synthetic strategies. Many classical benzofuran syntheses favor substitution at the more electronically activated C2 position. researchgate.net

A primary challenge is overcoming the inherent reactivity of potential precursors that might lead to a mixture of regioisomers. For example, the cyclization of an α-phenoxycarbonyl compound can lead to different products depending on which ortho position on the phenolic ring is involved in the ring closure. oregonstate.edu The synthesis of a 3-substituted benzofuran often requires a strategy that specifically builds the C2-C3 bond or functionalizes the C3 position after ring formation.

Several strategies have been developed to address these regiochemical challenges:

Precursor-Directed Cyclization: One effective method involves the intramolecular cyclization of carefully designed precursors. For instance, the cyclization of an ortho-hydroxybenzyl ketone can be controlled to form the desired benzofuran isomer. nih.gov

Reaction Condition Control: The choice of catalyst and reaction conditions can dictate the regiochemical outcome. A notable study demonstrated that the reaction between phenols and α-bromoacetophenones could be directed to yield either 2-substituted or 3-substituted benzofurans by switching the promoter from neutral alumina (B75360) to potassium carbonate, followed by an alumina-promoted cyclization. researchgate.net

Directed Lithiation: As demonstrated in analogous heterocyclic systems, directed ortho-metalation (or lithiation) of the benzene ring precursor can be used to install substituents at specific positions before the furan ring is constructed. mdpi.com This ensures that groups like the methoxy moiety are correctly placed.

Post-Cyclization Functionalization: An alternative approach is the regioselective C-H functionalization of a pre-formed 5-methoxybenzofuran core. Palladium-catalyzed C-H arylation reactions, for example, have shown a strong preference for the C2 position, highlighting the challenge of direct C3 functionalization. mdpi.com Therefore, methods that introduce a directing group or utilize specific precursors for 3-substitution are more viable for synthesizing this compound.

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green approaches applicable to benzofuran synthesis include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Innovative methods have been developed that utilize water or mixtures of water and DMSO as the reaction medium for benzofuran synthesis, significantly improving the environmental profile of the process. organic-chemistry.orgrsc.org

Catalyst-Free Reactions: To avoid the use of potentially toxic and expensive transition metals, catalyst-free methods are being explored. Base-promoted intramolecular cyclizations, for example, can produce benzofurans without the need for a metal catalyst. nih.govresearchgate.net

Mechanochemistry: Solvent-free techniques, such as mechanical grinding, represent a significant advancement in green synthesis. This high-energy milling approach can promote reactions in the solid state, eliminating the need for bulk solvents entirely. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. Tandem or cascade reactions, where multiple bonds are formed in a single operation, often exhibit high atom economy. acs.org

The following table highlights synthetic strategies for benzofurans that incorporate green chemistry principles.

| Green Chemistry Principle | Synthetic Strategy | Example | Environmental Benefit |

| Alternative Solvents | SNAr/Intramolecular Cyclization | Reaction performed in water or water-DMSO mixtures. rsc.org | Reduces use of volatile organic compounds (VOCs). |

| Metal-Free Catalysis | Base-Promoted Intramolecular Cyclization | Potassium t-butoxide promoted cyclization of o-bromobenzylketones. researchgate.net | Avoids heavy metal waste and potential product contamination. |

| Energy Efficiency | Room-Temperature C-H Arylation | Pd/Ag catalyzed direct arylation of benzofurans under ambient conditions. nsf.gov | Lowers energy consumption compared to high-temperature reactions. |

| Solvent-Free Reaction | Mechanochemical Grinding | Solid-state synthesis of chalcone (B49325) precursors via grinding. researchgate.net | Eliminates solvent waste and simplifies product isolation. |

Chemical Reactivity and Derivatization Chemistry of 3 Bromo 5 Methoxybenzofuran

Reactions Involving the Bromine Substituent

The bromine atom at the 3-position of the benzofuran (B130515) ring is the primary site for a variety of transformations, enabling the introduction of diverse functionalities.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, the reactivity of 3-halobenzofurans can be influenced by the nature of the nucleophile and the reaction conditions. Reactions of 3-bromo-4-nitropyridine (B1272033) with amines have demonstrated that nucleophilic substitution can occur, and in some cases, may be accompanied by unexpected rearrangements such as nitro-group migration, particularly in polar aprotic solvents. clockss.orgdntb.gov.uasemanticscholar.org The general mechanism for nucleophilic substitution with amines involves the attack of the amine's lone pair on the carbon bearing the halogen, leading to the displacement of the halide. youtube.comyoutube.com However, these reactions can sometimes lead to multiple substitutions, resulting in the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com For 3-Bromo-5-methoxybenzofuran, the electron-donating nature of the methoxy (B1213986) group and the benzofuran ring system itself may not sufficiently activate the C-Br bond for facile nucleophilic aromatic substitution under standard conditions. More specialized conditions or the use of strong nucleophiles might be necessary to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom of this compound serves as an excellent handle for these transformations. core.ac.uk

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly valuable for the synthesis of alkynylated benzofurans. A general protocol for the palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes has been described, highlighting the versatility of palladium catalysis in forming such bonds. researchgate.net The carbonylative Sonogashira coupling offers a route to alkynones by incorporating a molecule of carbon monoxide. nih.gov

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. youtube.comillinois.edutcichemicals.com This reaction is widely used to form biaryl structures and is known for its mild reaction conditions and tolerance of a wide range of functional groups. The C-Br bond is particularly susceptible to the initial oxidative addition step in the catalytic cycle, making aryl bromides common starting materials for these reactions. illinois.edu

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner to couple with organohalides. uni-muenchen.deorganic-chemistry.orgresearchgate.netuniba.it A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. core.ac.uk Catalyst systems based on palladium and bulky phosphine (B1218219) ligands have been developed to efficiently couple a variety of (hetero)aryl bromides with organozinc reagents under mild conditions. core.ac.ukorganic-chemistry.org

| Cross-Coupling Reaction | Coupling Partner | Key Reagents | Resulting Bond |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C(sp²)-C(sp²) |

| Negishi | Organozinc Reagent | Pd catalyst | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

Lithiation and Subsequent Electrophilic Trapping (e.g., Carboxylation to this compound-2-carboxylic acid)

Organolithium reagents are highly reactive species that can participate in halogen-metal exchange or direct deprotonation (lithiation) to generate a new organolithium species. mt.comresearchgate.netnih.govcardiff.ac.ukresearchgate.net This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups.

A common application of this methodology is the synthesis of carboxylic acids via carboxylation. In the case of this compound, treatment with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures can lead to either bromine-lithium exchange at the 3-position or deprotonation at the more acidic 2-position. Subsequent quenching of the resulting lithiated species with carbon dioxide (dry ice) would yield the corresponding carboxylic acid. The synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins via a Perkin rearrangement is a well-established alternative route. nih.gov This reaction proceeds through base-catalyzed ring opening followed by intramolecular cyclization. Microwave-assisted conditions have been shown to significantly expedite this transformation. nih.gov

Reactions at the Methoxy Group

The methoxy group at the 5-position of the benzofuran ring offers another site for chemical modification, primarily through demethylation to the corresponding phenol (B47542), which can then be further functionalized.

Demethylation Strategies

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several reagents are available for this purpose. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the demethylation of aryl methyl ethers. orgsyn.orgcommonorganicchemistry.comresearchgate.netcore.ac.uknih.govscilit.com The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. The reaction is often carried out in an inert solvent like dichloromethane (B109758) at low temperatures. While BBr₃ is very effective, it can sometimes lead to undesired side reactions if other sensitive functional groups are present. nih.gov

Other demethylating agents are also employed in cancer treatment, though their mechanisms are different and typically involve enzymatic pathways. nih.gov

Modifications and Substitutions of the Methoxy Moiety

Once the methoxy group is cleaved to a hydroxyl group, the resulting 5-hydroxybenzofuran derivative can undergo a variety of subsequent reactions. A common modification is O-alkylation to introduce different alkoxy groups. The synthesis of 5-hydroxybenzofurans can be achieved through various methods, including tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones. researchgate.net The resulting phenol can then be alkylated under basic conditions with an appropriate alkyl halide to yield a variety of 5-alkoxybenzofuran derivatives. The synthesis of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives has been reported, showcasing the derivatization of the hydroxyl group in related benzofuran systems. researchgate.net

Reactivity of the Benzofuran Ring System

The benzofuran scaffold is an electron-rich heterocyclic system, making it susceptible to various chemical reactions. The presence of the methoxy group at the 5-position further enhances the electron density of the benzene (B151609) ring, while the bromine atom at the 3-position influences the reactivity of the furan (B31954) moiety.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the regiochemical outcome of such reactions is dictated by the interplay of the directing effects of the substituents and the inherent reactivity of the heterocyclic ring.

The benzofuran ring system itself can undergo electrophilic attack on either the furan or the benzene portion. Generally, the furan ring is more reactive towards electrophiles than the benzene ring. stackexchange.com However, the bromine atom at the 3-position is an electron-withdrawing group via induction, which deactivates the furan ring towards electrophilic attack. Conversely, the methoxy group at the 5-position is a strong activating group and an ortho, para-director. youtube.comyoutube.com It strongly enhances the nucleophilicity of the benzene ring at positions C4, C6 (ortho), and C7 (para).

Considering these factors, electrophilic attack is most likely to occur on the activated benzene ring rather than the deactivated furan ring. The primary sites for substitution would be the positions ortho to the strongly activating methoxy group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Reason for Reactivity | Predicted Outcome |

| C4 | ortho to the activating -OCH₃ group. | Major product expected. |

| C6 | ortho to the activating -OCH₃ group. | Major product expected. |

| C2 | Part of the furan ring; deactivated by C3-Br but inherently nucleophilic. | Minor product possible under certain conditions. |

| C7 | para to the activating -OCH₃ group. | Minor product possible, sterically less hindered than C6. |

Despite the deactivating effect of the adjacent bromine atom, the 2-position of the benzofuran ring remains a key site for functionalization, primarily through organometallic intermediates or specific formylation reactions.

This compound-2-carbaldehyde: The introduction of a formyl group at the C2 position can be effectively achieved via the Vilsmeier-Haack reaction. jk-sci.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as a mild electrophile. chemistrysteps.comcambridge.orgwikipedia.org Electron-rich heterocyclic compounds like benzofurans are suitable substrates for this transformation. cambridge.org The reaction proceeds via electrophilic attack of the Vilsmeier reagent at the nucleophilic C2 position, followed by hydrolysis to yield the aldehyde.

Representative Vilsmeier-Haack Formylation:

| Reactant | Reagents | Product |

| This compound | 1. POCl₃, DMF2. H₂O | This compound-2-carbaldehyde |

N-(this compound-2-yl)benzamide: The synthesis of this amide derivative is more complex and typically involves a multi-step sequence starting with the creation of a nucleophilic center at the C2 position. A common strategy is the deprotonation of the C2 proton using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a 2-lithiobenzofuran intermediate. researchgate.net This highly reactive species can then react with an electrophilic nitrogen source. Subsequent acylation with benzoyl chloride would furnish the final benzamide (B126) product. A plausible, though not explicitly documented, synthetic route is outlined below.

Plausible Synthesis of N-(this compound-2-yl)benzamide:

Lithiation: Deprotonation at the C2 position with n-BuLi in an aprotic solvent like THF at low temperature.

Amination: Reaction of the 2-lithio intermediate with an electrophilic amine source (e.g., a protected hydroxylamine (B1172632) derivative followed by reduction or an azido (B1232118) compound followed by reduction) to form 2-amino-3-bromo-5-methoxybenzofuran.

Benzoylation: Acylation of the resulting amine with benzoyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the target benzamide.

Synthesis of Advanced Derivatives and Analogs

The bromine atom at the 3-position of this compound is a key functional handle for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of advanced derivatives and analogs.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgillinois.edu this compound can be coupled with various aryl or heteroaryl boronic acids or esters to synthesize 3-aryl-5-methoxybenzofuran derivatives. These biaryl structures are common motifs in pharmacologically active compounds. researchgate.netrsc.org

Mizoroki-Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound allows for the introduction of vinyl groups at the 3-position, leading to stilbene-like structures which are of interest in materials science and medicinal chemistry. nih.govarkat-usa.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. rsc.orgsoton.ac.uk This reaction can be used to synthesize 3-alkynyl-5-methoxybenzofurans from this compound. researchgate.netlookchem.com The resulting alkynyl derivatives are versatile intermediates for further transformations, including the synthesis of more complex heterocyclic systems.

Overview of Cross-Coupling Reactions at the C3-Position:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl/Vinyl-5-methoxybenzofurans |

| Mizoroki-Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Vinyl-5-methoxybenzofurans |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-5-methoxybenzofurans |

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 5 Methoxybenzofuran

Kinetic Studies of Reaction Pathways

For a hypothetical Suzuki coupling reaction involving 3-bromo-5-methoxybenzofuran, the reaction rate would likely exhibit a first-order dependence on both the concentration of the benzofuran (B130515) substrate and the palladium catalyst. The nature of the phosphine (B1218219) ligands on the palladium catalyst would also significantly influence the reaction rate. Electron-rich and bulky phosphine ligands are known to accelerate the oxidative addition step.

A representative, albeit hypothetical, rate law for such a reaction could be expressed as:

Rate = k[this compound][Pd(0)Ln]

Where:

k is the rate constant

[this compound] is the concentration of the substrate

[Pd(0)Ln] is the concentration of the active palladium catalyst

Further empirical studies are required to determine the precise rate constants and to fully elucidate the kinetic profiles of reactions involving this specific benzofuran derivative.

Computational Elucidation of Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable for elucidating the mechanisms of complex organic reactions. However, specific computational investigations into the reaction mechanisms of this compound are not prominently featured in the literature.

Drawing parallels from computational studies on related 3-bromobenzofurans, a DFT analysis of a palladium-catalyzed cross-coupling reaction would likely focus on the energetics of the key steps in the catalytic cycle:

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the C-Br bond of this compound. Computational models would calculate the activation energy for this step, which is often the rate-determining step. The methoxy (B1213986) group at the 5-position, being an electron-donating group, would be expected to have a modest influence on the electron density of the C-Br bond and thus on the activation barrier.

Transmetalation (for Suzuki coupling): This step involves the transfer of the organic group from the boronic acid (or its boronate ester) to the palladium(II) center. The energy profile of this step would be modeled, considering the role of the base in activating the boronic acid.

Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the palladium(0) catalyst. Computational models would determine the activation energy for this step, which leads to the final product.

A hypothetical energy profile for a Suzuki coupling reaction of this compound would likely show the oxidative addition as having the highest activation barrier, confirming it as the rate-limiting step.

Solvent Effects and Catalytic Influences on Reactivity

The choice of solvent and catalyst system is crucial for the successful outcome of chemical transformations involving this compound. While specific systematic studies on this substrate are limited, general principles of cross-coupling reactions provide a framework for understanding these effects.

Solvent Effects:

The polarity and coordinating ability of the solvent can significantly impact the reaction rates and yields. In palladium-catalyzed reactions, a variety of solvents are commonly employed, and their effects can be summarized as follows:

| Solvent | Polarity | Typical Role |

| Toluene | Non-polar | Often used for its high boiling point and ability to dissolve organic substrates. |

| Tetrahydrofuran (THF) | Polar aprotic | A good coordinating solvent that can stabilize the palladium catalyst. |

| 1,4-Dioxane | Polar aprotic | Similar to THF, often used in Suzuki and other cross-coupling reactions. |

| Dimethylformamide (DMF) | Polar aprotic | A highly polar solvent that can accelerate reactions involving charged intermediates. |

| Water | Polar protic | Often used in combination with an organic solvent in Suzuki couplings to aid in the dissolution of the inorganic base. |

Catalytic Influences:

The choice of palladium precursor, ligand, and base are critical for optimizing the reactivity of this compound.

Palladium Precursors: Common precursors include Pd(PPh3)4, Pd(OAc)2, and Pd2(dba)3. The choice often depends on the specific reaction conditions and the desired oxidation state of the active catalyst.

Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands such as SPhos, XPhos, and RuPhos have been shown to be highly effective in the cross-coupling of aryl bromides. The choice of ligand can influence the rate of oxidative addition and reductive elimination.

Bases: In reactions like Suzuki and Heck couplings, a base is required. Inorganic bases such as K2CO3, Cs2CO3, and K3PO4 are frequently used. The strength and solubility of the base can have a profound effect on the reaction outcome.

Stereochemical Aspects of Derivatization Reactions

The derivatization of this compound does not inherently involve the creation of a new stereocenter at the 3-position of the benzofuran ring, as this position is part of an aromatic system. However, stereochemical considerations become important when the substituent being introduced through a derivatization reaction is chiral or when the reaction creates a new stereocenter elsewhere in the molecule.

For instance, in a hypothetical asymmetric Heck reaction, where this compound is coupled with a prochiral alkene, the use of a chiral palladium catalyst could lead to the formation of a product with a new stereocenter in an enantioselective manner. The enantiomeric excess of the product would be dependent on the specific chiral ligand employed.

Similarly, if this compound were to be coupled with a chiral organoboron reagent in a Suzuki reaction, the resulting product would be a single diastereomer, assuming the reaction proceeds with retention of stereochemistry at the chiral center of the organoboron reagent.

Further research is necessary to explore the potential for stereoselective derivatization of this compound and to develop efficient methods for the synthesis of chiral molecules based on this scaffold.

Medicinal Chemistry Applications and Biological Evaluation of 3 Bromo 5 Methoxybenzofuran Derivatives

Investigation of Biological Targets and Mechanisms of Action

While the benzofuran (B130515) scaffold is known to interact with a wide array of biological targets, the specific investigation of 3-Bromo-5-methoxybenzofuran derivatives has been concentrated in certain areas.

Malonyl-CoA Decarboxylase (MCD) Inhibition

Malonyl-CoA Decarboxylase (MCD) is an enzyme that plays a crucial role in fatty acid metabolism. By converting malonyl-CoA to acetyl-CoA, it stimulates fatty acid oxidation. Inhibition of MCD leads to an increase in malonyl-CoA levels, which in turn inhibits carnitine palmitoyltransferase I, reducing the transport of fatty acids into mitochondria for oxidation. This mechanism shifts the cell's energy metabolism from fatty acid oxidation towards glucose oxidation. As such, MCD inhibitors have been investigated as potential treatments for conditions like ischemic heart disease.

However, based on currently available scientific literature, there are no specific studies that have evaluated this compound or its derivatives for inhibitory activity against Malonyl-CoA Decarboxylase. This remains a potential area for future research.

Carnitine Palmitoyltransferase-I (CPT-I) Inhibition

Carnitine Palmitoyltransferase-I (CPT-I) is a key enzyme in fatty acid metabolism, responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. Inhibition of CPT-I is a therapeutic strategy for metabolic disorders, including type 2 diabetes and obesity, by promoting a shift from fatty acid to glucose utilization.

While some bromoacyl derivatives have been studied as inhibitors of CPT, there is a lack of specific research in the public domain on the inhibitory effects of this compound derivatives on CPT-I. The potential of this specific chemical scaffold to interact with CPT-I has not been documented.

Other Enzymatic and Receptor Interactions

In contrast to the lack of data for MCD and CPT-I, derivatives of the broader benzofuran class, including those with bromo and methoxy (B1213986) substitutions, have been extensively studied for other biological activities, primarily as anticancer agents. semanticscholar.orgnih.gov These derivatives have been shown to interact with various enzymes and receptors to exert their cytotoxic effects.

Key interactions include:

Tubulin Polymerization Inhibition: Certain benzofuran derivatives act as inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs. This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis (programmed cell death).

Kinase Inhibition: Benzofuran-based molecules have been developed as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. nih.govnih.gov For example, derivatives have shown inhibitory activity against Src kinase, zeta-chain-associated protein (ZAP-70), and cyclin-dependent kinases (CDKs). nih.govjst.go.jp

Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition: Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for tumor survival in low-oxygen environments. nih.gov

Induction of Apoptosis: Many cytotoxic bromo-substituted benzofuran derivatives have been shown to induce apoptosis in cancer cell lines, such as human leukemia cells. nih.gov

Urokinase-type Plasminogen Activator (uPA) Inhibition: Amiloride-benzofuran derivatives have been investigated as inhibitors of uPA, an enzyme involved in cancer invasion and metastasis. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For benzofuran derivatives, SAR studies have provided valuable insights into how different substituents on the benzofuran core influence their biological activity. semanticscholar.orgtandfonline.com

Correlation of Structural Modifications with Biological Potency

For the benzofuran scaffold, the nature and position of substituents are critical determinants of biological activity.

Halogen Substitution: The introduction of a bromine atom, particularly on the benzofuran ring or on an alkyl side chain, has been consistently shown to increase cytotoxic activity against cancer cells. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov The position of the halogen is also crucial; for example, substitutions at the para position of a phenyl ring attached to the benzofuran are often more potent due to favorable hydrophobic interactions. nih.gov

Methoxy Group Substitution: The presence of a methoxy (-OMe) group on the benzene (B151609) ring of the benzofuran scaffold has been shown to contribute significantly to the therapeutic activity of these compounds. nih.govtandfonline.com In some series of anticancer benzofurans, the position of the methoxy group is critical, with a C-6 methoxy group leading to a reduction in potency compared to other positions in certain compound series. tandfonline.com

Substitutions at C-2 and C-3: The C-2 and C-3 positions of the furan (B31954) ring are common sites for modification. Earlier SAR studies noted that ester or heterocyclic ring substitutions at the C-2 position were important for cytotoxic activity. nih.gov The presence of groups like a 3,4,5-trimethoxybenzoyl group at the C-2 position has been identified as significant for antiproliferative activity. nih.gov

The table below summarizes the effect of certain structural modifications on the anticancer activity of benzofuran derivatives.

| Modification | Position | Effect on Anticancer Potency | Reference |

| Bromine Atom | Benzofuran Ring or Side Chain | Generally increases potency | nih.gov |

| Methoxy Group | Benzene Ring | Can significantly increase potency | tandfonline.com |

| Ester/Heterocycle | C-2 of Furan Ring | Crucial for cytotoxic activity | nih.gov |

| N-phenethyl carboxamide | Varies | Significantly enhances antiproliferative activity | nih.gov |

Identification of Key Pharmacophores and Active Sites

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For anticancer benzofuran derivatives, several key pharmacophoric features have been identified.

The Benzofuran Core: The rigid, planar benzofuran ring system serves as the fundamental scaffold for orienting the key interacting groups.

Hydrogen Bond Donors/Acceptors: The presence of hydrogen bond donors (like hydroxyl groups) and acceptors (like the oxygen in the furan ring or in methoxy groups) is crucial for interaction with amino acid residues in the active sites of target enzymes and receptors. nih.gov

Hydrophobic/Aromatic Regions: Aromatic rings and alkyl groups contribute to hydrophobic interactions, which are important for binding affinity. For instance, an N-phenyl ring substitution is considered beneficial due to its hydrophobic nature. nih.gov

Halogen Atoms: As mentioned, bromine atoms can act as electrophilic caps that form halogen bonds, contributing to target binding. nih.gov

For example, in a series of benzofuran derivatives designed as tubulin inhibitors, a key pharmacophore includes a hydrogen bond donor at the C-7 position and a substituent at the C-2 position that helps maintain the molecule in the correct conformation for binding. nih.gov

Exploration of Isomeric and Analogous Compounds on Biological Activity

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups can dramatically alter the therapeutic potential of these compounds.

For instance, the presence of a halogen atom, such as bromine, on the benzofuran ring has been shown to enhance the anti-inflammatory and anticancer activities of certain derivatives. This is often attributed to the ability of halogens to form halogen bonds, which can contribute to the binding affinity of the compound to its biological target. nih.gov The position of the bromine atom is also critical; for example, studies on brominated indoles, which share structural similarities with benzofurans, have shown that the position of the bromine atom on the aromatic ring significantly affects anti-inflammatory activity. mdpi.com

Similarly, the methoxy group at the 5-position can influence the compound's lipophilicity and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. The presence of a methoxy group has been associated with various biological activities in benzofuran derivatives. researchgate.net

The exploration of isomeric and analogous compounds of this compound is crucial for optimizing its biological activity. By systematically modifying the substitution pattern and exploring different isomers, researchers can identify derivatives with improved potency and reduced off-target effects. For example, replacing the bromine at the 3-position with other halogens or different functional groups, or shifting the methoxy group to other positions on the benzene ring, can lead to the discovery of novel compounds with distinct pharmacological profiles.

Preclinical Efficacy Studies and Therapeutic Potential

While preclinical studies specifically focused on this compound derivatives are limited in publicly available literature, the broader class of benzofuran compounds has been extensively investigated for a variety of therapeutic applications. The findings from these studies provide a strong rationale for the potential therapeutic utility of this compound derivatives.

The potential for benzofuran derivatives in anti-obesity research is an emerging area of investigation. A study on a naturally occurring benzofuran, 7-methoxy-3-methyl-5-((E)-prop-1-enyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzofuran, isolated from Myristica fragrans, demonstrated significant anti-adipogenic effects in 3T3-L1 preadipocytes. nih.gov This compound was found to reduce triglyceride accumulation and down-regulate the expression of key adipogenic marker proteins. nih.gov

Furthermore, certain benzofuran derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in visceral obesity and insulin resistance. nih.gov Inhibition of this enzyme is considered a promising therapeutic strategy for metabolic diseases. nih.gov These findings suggest that derivatives of this compound could be explored for their potential to modulate adipogenesis and related metabolic pathways, offering a potential avenue for the development of new anti-obesity agents.

Table 1: Anti-Obesity Activity of a Methoxy-Substituted Benzofuran Derivative

| Compound | Cell Line | Key Findings | Reference |

| 7-methoxy-3-methyl-5-((E)-prop-1-enyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzofuran | 3T3-L1 preadipocytes | Reduced triglyceride accumulation; Down-regulated adipogenic marker proteins. | nih.gov |

The benzofuran scaffold has been utilized in the development of compounds with anti-diabetic properties. Research has shown that certain brominated flavonoids can act as promising agents for managing diabetes and its complications by inhibiting enzymes such as α-glucosidase and α-amylase. nih.govresearchgate.net Specifically, brominated derivatives of flavonoids have demonstrated potent inhibitory activity against these key digestive enzymes. nih.gov Given that the this compound core shares structural features with these bioactive flavonoids, its derivatives represent a promising area for the discovery of new anti-diabetic agents. Further research into benzofuran-based chromenochalcones has also shown significant antihyperglycemic and antidyslipidemic activities in preclinical models. nih.gov

Table 2: Anti-Diabetic Activity of Brominated Flavonoids

| Compound Class | Key Findings | Reference |

| Brominated Flavonoids | Potent inhibitors of α-glucosidase and α-amylase. | nih.govresearchgate.net |

Numerous studies have highlighted the anti-inflammatory potential of benzofuran derivatives. The introduction of bromine into heterocyclic structures, such as indoles, has been shown to enhance anti-inflammatory activity. mdpi.com This suggests that the bromo-substitution in this compound could contribute to its anti-inflammatory properties. Research on aza-benzofuran compounds has identified derivatives that exhibit potent anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values comparable to the positive control, celecoxib. mdpi.com The structure-activity relationship analysis from this study indicated that the presence of a double bond in the furan ring contributed to superior anti-inflammatory activity. mdpi.com

Table 3: Anti-Inflammatory Activity of Aza-Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Aza-benzofuran derivative 1 | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | mdpi.com |

| Aza-benzofuran derivative 4 | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | mdpi.com |

| Celecoxib (Positive Control) | NO inhibition in LPS-stimulated RAW 264.7 cells | 32.1 | mdpi.com |

The anticancer potential of benzofuran derivatives is well-documented, with many compounds demonstrating significant cytotoxic activity against various cancer cell lines. nih.gov The presence of a bromine atom in the benzofuran structure has been associated with enhanced anticancer effects. nih.gov For example, a bromo derivative of an oxadiazolylbenzofuran was found to be the most efficient against HCT116 human colon cancer cells with an IC50 value of 3.27 µM. nih.gov Furthermore, a study on benzofuran derivatives revealed that the presence of both bromine and methoxy groups influenced the biological properties, leading to stronger pro-oxidative and pro-apoptotic effects in cancer cells. researchgate.net These findings strongly support the investigation of this compound derivatives as potential anti-tumor agents.

Table 4: Anti-Tumor Activity of Brominated Benzofuran Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-Oxadiazolylbenzofuran (bromo derivative) | HCT116 | 3.27 | nih.gov |

Rational Design and Synthesis of Biologically Active Analogs

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active natural products and synthetic compounds. The specific substitution pattern of this compound offers a unique starting point for the rational design of novel therapeutics. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing a variety of functional groups through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the systematic exploration of the chemical space around the benzofuran core to optimize interactions with biological targets. The methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability, and can also serve as a key interaction point within a target's binding site.

The rational design process for derivatives of this compound typically begins with a "lead" compound, which may be identified through high-throughput screening or by analogy to known inhibitors of a particular target. The goal is then to modify this lead compound to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to transform a promising hit compound into a viable drug candidate. For derivatives of this compound, several lead optimization strategies can be employed. A primary approach is Structure-Activity Relationship (SAR) analysis, which involves systematically modifying the structure of the lead compound and assessing the impact on its biological activity.

One common strategy involves the exploration of different substituents at the 3-position by leveraging the reactivity of the bromine atom. For instance, in the development of a series of 2,3-dihydrobenzofurans as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra-Terminal domain (BET) family of proteins, extensive modifications were made to the core structure to enhance potency and selectivity. While not starting from this compound itself, the principles are directly applicable. In such a campaign, one might replace the bromine with various aryl, heteroaryl, or alkyl groups via Suzuki or other cross-coupling reactions to probe for beneficial interactions in the target's binding pocket.

Another key optimization strategy focuses on modifying the benzofuran core itself or the substituents on the phenyl ring. For example, the position of the methoxy group could be altered, or additional substituents could be introduced to improve properties like solubility or to block metabolic pathways. In the optimization of a series of 2,3-dihydrobenzofurans, the insertion of a quaternary center into the dihydrobenzofuran core was a successful strategy to block a key site of metabolism and improve solubility, leading to a compound with good in vivo pharmacokinetic properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in guiding these optimization efforts. These techniques can predict how modifications to the lead compound might affect its binding affinity and selectivity, allowing for a more focused and efficient synthetic effort.

The following table illustrates a hypothetical SAR study based on the modification of a lead compound derived from a bromo-methoxy benzofuran scaffold, showcasing how systematic changes can influence inhibitory activity.

| Compound | R1 Group (at 3-position) | R2 Group (on phenyl ring) | IC50 (nM) |

|---|---|---|---|

| Lead Compound | -Br | 5-OCH3 | 5000 |

| Analog 1a | -Phenyl | 5-OCH3 | 1500 |

| Analog 1b | -4-Fluorophenyl | 5-OCH3 | 750 |

| Analog 1c | -4-Cyanophenyl | 5-OCH3 | 250 |

| Analog 2a | -4-Cyanophenyl | 5-OH | 500 |

| Analog 2b | -4-Cyanophenyl | 5-OCH3, 6-F | 100 |

Development of Selective and Potent Inhibitors

The ultimate goal of lead optimization is the development of selective and potent inhibitors with therapeutic potential. The benzofuran scaffold has proven to be a valuable template for the discovery of such inhibitors across a range of biological targets.

For instance, a series of benzofuran-based compounds were synthesized and evaluated as inhibitors of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a potential target for new anti-malarial drugs. In this study, structure-activity relationship evaluations indicated that a methoxy substitution on the benzofuran ring was preferred for selective inhibition. Specifically, compounds with a C6-OCH3 substitution showed preferential inhibition of PfGSK-3, with some derivatives exhibiting IC50 values in the sub-micromolar range. This highlights how the strategic placement of a methoxy group, similar to that in this compound, can be crucial for achieving desired biological activity and selectivity.

In another example, a series of 2,3-dihydrobenzofurans were developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins. Through extensive lead optimization, a compound, GSK852, was identified with 1000-fold selectivity for BD2 over the first bromodomain (BD1) and a potent IC50 value. This work underscores the potential of the benzofuran scaffold to yield highly selective inhibitors, a critical attribute for minimizing off-target effects and improving the safety profile of a drug candidate.

The development of potent anticancer agents has also been a focus of research involving benzofuran derivatives. Studies have shown that the presence of a halogen, such as bromine, on the benzofuran system can increase cytotoxicity against cancer cell lines. For example, certain bromo-derivatives of benzofuran have demonstrated selective toxicity towards human leukemia cells. This suggests that the 3-bromo substituent of this compound is not just a synthetic handle, but may also contribute directly to the biological activity of its derivatives.

The table below presents data from a study on benzofuran-based inhibitors of PfGSK-3, illustrating the development of potent and selective compounds.

| Compound | Benzofuran Ring A Substitution | Phenyl Ring B Substitution | PfGSK-3 IC50 (µM) | HsGSK-3β IC50 (µM) | Selectivity Index (Hs/Pf) |

|---|---|---|---|---|---|

| 5k | 6-OCH3 | 4'-CN | 0.00048 | >10 | >20833 |

| 5m | 6-OCH3 | 4'-F | 0.140 | >10 | >71 |

| 5p | 6-OCH3 | 3'-OCH3 | 0.440 | >10 | >22 |

| 5r | 6-OCH3 | 3',4'-diCl | 1.20 | >10 | >8 |

| 5s | H | 4'-CN | 0.260 | 0.110 | 0.42 |

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 5 Methoxybenzofuran and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 3-bromo-5-methoxybenzofuran. These calculations provide detailed information on molecular geometry, electronic distribution, and orbital energies.

DFT methods like B3LYP and B3PW91 are commonly employed to optimize the molecular structure and calculate vibrational frequencies, which can be correlated with experimental data from FT-IR and Raman spectroscopy. scienceopen.comdergipark.org.tr For derivatives of benzofuran (B130515), theoretical calculations of geometric parameters such as bond lengths and angles have shown good agreement with experimental data, validating the computational models used. scienceopen.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from these calculations. The HOMO-LUMO energy gap (ΔEg) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in studies of similar heterocyclic compounds, the HOMO-LUMO energies were calculated to predict charge transfer characteristics within the molecule. scienceopen.comresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electronic density and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. dergipark.org.tr

Table 1: Representative Quantum Chemical Parameters Calculated for Thiophene Derivatives (as an analogue for benzofurans)

| Parameter | Value (B3LYP method) | Value (HF method) |

|---|---|---|

| Ionization Potential | -0.30456 eV | -0.30501 eV |

| HOMO Energy | -6.509 eV | N/A |

| LUMO Energy | -4.305 eV | N/A |

Data derived from studies on substituted thiophenes, which serve as structural analogs for discussing the types of parameters calculated. researchgate.netdergipark.org.tr

Molecular Docking and Molecular Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, this is particularly useful for identifying potential biological targets and understanding their mechanism of action at a molecular level.

Studies on various benzofuran derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like p38α MAP kinase, which is implicated in cancer. nih.gov In these studies, docking simulations are used to place the benzofuran derivative into the binding site of the target protein. The results are often scored based on binding energy, with lower binding energies indicating a more stable interaction. For example, docking studies of 3-methoxy flavone (B191248) derivatives with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have shown binding energies comparable to standard ligands, suggesting their potential as inhibitors. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the stability of key interactions, such as hydrogen bonds. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex during the simulation. nih.govnih.gov

Table 2: Example Molecular Docking Scores for Flavone Derivatives against Cancer Targets

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound Cii | ER-α | -10.14 |

| Control Ligand IOG | ER-α | -12.84 |

This table illustrates typical docking score data from studies on related heterocyclic compounds. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. mdpi.comresearchgate.net This allows for the rapid identification of new molecules that are likely to be active against the target of interest. For derivatives of this compound, this approach can be used to discover novel compounds with potential therapeutic applications, such as anticancer or anti-inflammatory agents. nih.govnih.gov The hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking and ADMET prediction, before being prioritized for chemical synthesis and biological testing. mdpi.com

For instance, a pharmacophore-based virtual screening of curcumin (B1669340) derivatives identified compounds with potential inhibitory activity against receptor tyrosine kinases involved in cancer. mdpi.com The identified hits showed a good fit with the pharmacophore model, which typically includes features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. researchgate.netmdpi.com

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The assessment of ADMET properties is a critical step in the drug development process, as it helps to identify compounds with favorable pharmacokinetic profiles and low toxicity. In silico tools are widely used to predict these properties early in the discovery pipeline, saving time and resources. nih.govnih.gov

For this compound and its derivatives, various computational models can be used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net Drug-likeness rules, such as Lipinski's Rule of Five, are also applied to assess the oral bioavailability of the compounds. dergipark.org.tr Online tools and software like SwissADME and pkCSM are commonly used for these predictions. nih.govnih.gov For example, the BOILED-Egg model generated by SwissADME can visually predict a molecule's potential for passive gastrointestinal absorption and brain penetration. nih.govnih.gov

Table 3: Representative Predicted ADMET Properties for a Psychoactive Substance (Bromo-DragonFLY as an analogue)

| Property | Predicted Value/Classification |

|---|---|

| Gastrointestinal Absorption | High (90.84%) |

| Blood-Brain Barrier Penetration | Yes |

| P-gp substrate | Yes |

| Oral Bioavailability | High (99.1%) |

Data from in silico studies on Bromo-DragonFLY, a compound containing a bromo-substituted aromatic ring, illustrating the types of ADMET properties predicted computationally. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is important as the three-dimensional shape of a molecule often dictates its biological activity.

Computational methods can be used to explore the conformational space of a molecule and to determine the relative energies of different conformers. rsc.org By rotating flexible bonds and calculating the potential energy at each step, an energy landscape can be generated. The low-energy conformations represent the most stable and likely shapes of the molecule. Theoretical calculations, often combined with experimental data from techniques like UV spectroscopy, can help determine whether a molecule prefers a planar or non-planar conformation. rsc.org For bicyclic systems like benzofuran, the planarity of the ring system is a key conformational feature. researchgate.net Studies on related bithiophene systems have shown that they often prefer a non-planar conformation in non-condensed phases. rsc.org

Advanced Analytical Methodologies for Characterization of 3 Bromo 5 Methoxybenzofuran and Its Derivatives

Spectroscopic Characterization Methodologies (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are paramount for the detailed structural analysis of benzofuran (B130515) derivatives. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools for elucidating the molecular architecture and confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of atomic nuclei. For derivatives of 3-Bromo-5-methoxybenzofuran, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern on the benzofuran core and any appended functional groups. Two-dimensional NMR techniques, such as HSQC and HMBC, are employed to establish connectivity between protons and carbons, which is crucial for assigning complex structures.

¹H and ¹³C NMR Data for a Related Benzofuran Derivative

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) |

| 2-Bromo-5-methoxyphenol | ¹H NMR (400 MHz, CDCl₃) | 7.01, 6.94, 6.78, 5.23, 3.75 | d, J = 2.88 Hz; d, J = 8.91 Hz; dd, J = 2.91, 2.88 Hz; s; s |

| ¹³C NMR (100 MHz, CDCl₃) | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 | ||

| 4-Bromo-3-methoxyphenol | ¹H NMR (400 MHz, CDCl₃) | 7.34, 6.60, 6.42, 5.49, 3.77 | d, J = 8.52 Hz; d, J = 2.85 Hz; dd, J = 2.88, 2.85 Hz; s; s |

| ¹³C NMR (100 MHz, CDCl₃) | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19 | ||

| Note: Data is for precursor molecules and illustrates typical shifts for substituted phenols that could form the benzofuran ring. beilstein-journals.org |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy. Techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used. For this compound, HRMS would be used to confirm the presence of bromine by observing the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, UPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for the purity analysis of non-volatile organic compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is suitable for detection, as the benzofuran ring system is chromophoric. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For benzofuran derivatives, GC can be used for both purity assessment and reaction monitoring. In the analysis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, GC was used to determine the retention times of the amine free base and related synthetic intermediates. dea.gov

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures and monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection and identification capabilities of MS. As components elute from the GC column, they are ionized and their mass-to-charge ratio is determined. This allows for the tentative identification of components in a mixture based on their mass spectra and retention times. For instance, an Agilent 5975C quadrupole mass-selective detector interfaced with a 7890A gas chromatograph has been used for the analysis of 5-methoxybenzofuran (B76594) derivatives. dea.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for the analysis of less volatile or thermally labile compounds. It is particularly useful for monitoring reactions that produce a range of products and by-products, providing molecular weight information for each peak separated by the LC system.

Crystallographic Studies for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, and can establish the absolute configuration of chiral molecules. While a crystal structure for this compound itself is not publicly documented, studies on closely related bromo-substituted benzofuran derivatives provide valuable insights into the expected solid-state structures.

For example, the crystal structure of 5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran reveals that the benzofuran unit is essentially planar. nih.gov In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds and Br⋯O contacts, forming a three-dimensional network. nih.gov Similarly, the structure of 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran also shows a nearly planar benzofuran unit. nih.gov These studies demonstrate how intermolecular interactions dictate the packing of these molecules in the crystal lattice.

Crystallographic Data for 5-Bromo-benzofuran Derivatives

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |

| 5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀BrFO₂S | Triclinic | P-1 | a = 7.9877 Å, b = 8.3523 Å, c = 10.8908 Å, α = 93.146°, β = 94.605°, γ = 112.150° | nih.gov |

| 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran | C₂₀H₁₂BrFO₂S | Triclinic | P-1 | a = 9.2288 Å, b = 9.4790 Å, c = 10.4939 Å, α = 67.396°, β = 89.933°, γ = 82.373° | nih.gov |

This crystallographic data is crucial for understanding the solid-state properties and intermolecular interactions of this class of compounds, which can influence physical properties such as melting point and solubility.

Future Directions and Emerging Research Perspectives for 3 Bromo 5 Methoxybenzofuran

Exploration in Materials Science and Optoelectronic Applications